1-Bromo-4-isobutylbenzene
Overview
Description
1-Bromo-4-isobutylbenzene is a brominated aromatic compound with an isobutyl group attached to the para position of the benzene ring relative to the bromine atom. This compound is structurally related to various other brominated benzene derivatives that have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through a three-step process starting from 4-hydroxybenzonitrile, involving bromination, oxyalkylation, and thioamidation, with a total yield of 49.2% . Similarly, the synthesis of (Z)-(1-bromobut-1-ene-1,2-diyl)dibenzene, another related compound, was performed through a stereospecific carbometalation reaction followed by bromination and a Miyaura−Suzuki coupling, yielding the target compound in 58−62% overall yield .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraarylbenzene was confirmed by density functional theory (DFT), NMR, IR spectroscopy, and elemental analysis . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed intricate details about C−H···Br, C−Br···Br, and C−Br···π interactions, which are crucial for understanding the packing motifs in the solid state .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in a variety of chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under different conditions led to the isolation of four different bromination products, demonstrating the regioselective nature of the bromination process . The study on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involved diazotization and bromination, highlighting the versatility of brominated intermediates in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents on the benzene ring. These properties are essential for determining the compound's suitability for various applications. For example, the strong fluorescent labeling of Abeta plaques by 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene isomers in Alzheimer's disease research indicates the potential utility of such compounds in biomedical imaging . The electronic structure, as discussed through HOMO–LUMO analyses, provides insights into the reactivity and stability of these molecules .
Scientific Research Applications
1-Bromo-4-isobutylbenzene has the molecular formula C10H13Br and a molecular weight of 213.11 . It’s a colorless to white to yellow powder or crystals or liquid . But the specific experimental procedures and technical details related to its use in proteomics research are not provided in the available sources .
1-Bromo-4-isobutylbenzene has the molecular formula C10H13Br and a molecular weight of 213.11 . It’s a colorless to white to yellow powder or crystals or liquid . But the specific experimental procedures and technical details related to its use in proteomics research are not provided in the available sources .
1-Bromo-4-isobutylbenzene has the molecular formula C10H13Br and a molecular weight of 213.11 . It’s a colorless to white to yellow powder or crystals or liquid . But the specific experimental procedures and technical details related to its use in proteomics research are not provided in the available sources .
Safety And Hazards
1-Bromo-4-isobutylbenzene is classified as an irritant. It has hazard statements H315, H319, H335 indicating that it causes skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
properties
IUPAC Name |
1-bromo-4-(2-methylpropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBHVVRVSMBCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396427 | |
Record name | 1-Bromo-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-isobutylbenzene | |
CAS RN |
2051-99-2 | |
Record name | 1-Bromo-4-(2-methylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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